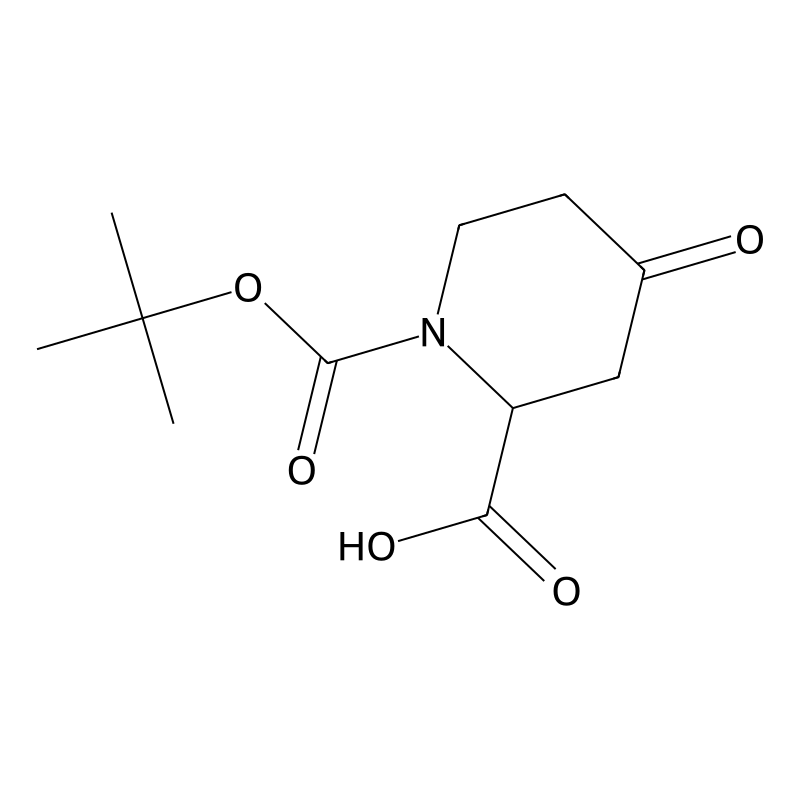1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Functionalized Piperidine Derivatives
-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (Boc-piperidone-2-carboxylic acid) is a valuable intermediate used in the synthesis of various functionalized piperidine derivatives. The piperidine ring system is a prevalent scaffold found in many biologically active molecules. By selectively modifying the Boc-piperidone-2-carboxylic acid molecule, researchers can create new compounds with potential therapeutic applications.
Studies have reported the use of Boc-piperidone-2-carboxylic acid for synthesizing piperidine-based inhibitors of enzymes like kinases and proteases, which are implicated in various diseases []. Additionally, this compound can serve as a building block for the construction of complex heterocyclic structures with diverse biological activities.
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, also known by its systematic name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 243.26 g/mol. This compound features a piperidine ring that is substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity .
The compound is characterized by its solubility in organic solvents, with a solubility of approximately 12 g/L at 25°C. It has a melting point range of 121°C to 126°C and is sensitive to air and moisture, requiring careful handling and storage under inert conditions .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide.
- Nucleophilic substitutions: The carbonyl groups can be targets for nucleophiles, leading to various derivatives.
These reactions are significant for synthesizing more complex molecules in organic chemistry and medicinal chemistry applications .
While specific biological activity data for 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is limited, compounds with similar structures often exhibit interesting pharmacological properties. The piperidine ring is a common motif in many bioactive compounds, including analgesics and antipsychotics. The presence of the carboxylic acid group may contribute to potential interactions with biological targets, possibly influencing enzyme activity or receptor binding .
The synthesis of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically involves several steps:
- Formation of the piperidine ring: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Protection of the amine: Using tert-butoxycarbonyl chloride to protect the amine group during subsequent reactions.
- Oxidation: Converting the appropriate precursor into the desired ketone functionality at the 4-position.
- Carboxylation: Introducing the carboxylic acid group at the 2-position through methods such as hydrolysis or direct carboxylation reactions.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The uniqueness of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid lies in its specific combination of functional groups that may offer distinct reactivity profiles and biological activities compared to these similar compounds .








